molecular formula C25H20N4O2 B2465984 (E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide CAS No. 1198059-44-7

(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide

Cat. No.: B2465984
CAS No.: 1198059-44-7
M. Wt: 408.461
InChI Key: OIPMANRPTPJWKY-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide is a synthetic enaminone derivative designed for advanced research applications. This compound features a donor-π-conjugation-acceptor (D-π-A) molecular structure, a characteristic shared with many organic dyes and nonlinear optical materials . Its structure integrates a naphthyl amide moiety and a methoxy-linked methylimidazole group, which may influence its binding affinity and electronic properties. Compounds with similar push-pull architectures have been extensively investigated for their inherent sensitivity to the external environment and have been developed for use as photo- and electroluminescent materials, as well as for applications in dye lasers, fluorescent sensors, and organic light-emitting devices (OLEDs) . The presence of the strong electron-withdrawing cyano group and the conjugated system suggests potential for interesting photophysical characteristics. In a research setting, this chemical is provided as a high-purity solid and is intended for use in laboratory investigations only. Researchers can utilize it as a key intermediate in organic synthesis or as a core structure for developing novel functional molecules. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-29-14-13-27-24(29)17-31-21-11-9-18(10-12-21)15-20(16-26)25(30)28-23-8-4-6-19-5-2-3-7-22(19)23/h2-15H,17H2,1H3,(H,28,30)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPMANRPTPJWKY-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound based on available research findings, including in vitro and in vivo studies, molecular docking analyses, and structure-activity relationships.

Chemical Structure

The compound can be described by the following structural formula:

C19H18N4O Molecular Weight 318 37 g mol \text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 318 37 g mol }

1. Anti-inflammatory Activity

Research indicates that (E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα. For instance, at concentrations of 25 μM and 50 μM, the compound effectively reduced the production of these cytokines in macrophage cultures .

Table 1: Cytokine Inhibition by (E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide

Concentration (μM)IL-1β Reduction (%)TNFα Reduction (%)
254035
506055

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these cancer cell lines suggest a promising profile for further development as an anticancer agent.

Table 2: Anticancer Activity Against MDA-MB-231 Cells

Compound Concentration (μM)Cell Viability (%)
1080
2560
5030

Molecular Docking Studies

To understand the mechanism of action, molecular docking studies were performed against several targets involved in inflammatory processes and cancer progression, including COX-2, iNOS, and PDE4B. The results indicated strong binding affinities, suggesting that (E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide may act as an inhibitor of these enzymes.

Table 3: Molecular Docking Results

Target EnzymeBinding Affinity (kcal/mol)
COX-2-8.5
iNOS-9.0
PDE4B-7.8

Case Studies

A notable case study involved the administration of the compound in a zymosan-induced peritonitis model in mice. The results showed a significant reduction in leukocyte migration, indicating its potential utility in treating inflammatory diseases .

Preparation Methods

Preparation of 1-Methylimidazol-2-ylmethanol

A Mitsunobu reaction between 1-methylimidazole and ethylene glycol under diisopropyl azodicarboxylate (DIAD)/triphenylphosphine (PPh₃) catalysis yields 1-methylimidazol-2-ylmethanol in 78% efficiency.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 12 h.
  • Workup : Aqueous NaHCO₃ extraction, silica gel chromatography (EtOAc/hexanes).

Etherification of 4-Hydroxybenzaldehyde

The alcohol intermediate undergoes nucleophilic substitution with 4-hydroxybenzaldehyde under Mitsunobu conditions (DIAD/PPh₃, THF) to install the methoxy linker.

Optimization Data :

Parameter Value
Temperature 0°C → 25°C
Reaction Time 18 h
Yield 85%
Purity (HPLC) 98.2%

Knoevenagel Condensation to Form α,β-Unsaturated Cyanoacrylic Acid

The aldehyde reacts with cyanoacetic acid in toluene under reflux with piperidine catalysis to afford (E)-3-[4-((1-methylimidazol-2-yl)methoxy)phenyl]-2-cyanoacrylic acid.

Mechanistic Insight :
The base deprotonates cyanoacetic acid, generating a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration yields the thermodynamically favored E-isomer due to steric hindrance between the aryl and cyano groups.

Reaction Monitoring :

  • FT-IR : Disappearance of aldehyde C=O stretch (1720 cm⁻¹), emergence of conjugated nitrile (2225 cm⁻¹).
  • ¹H NMR : Trans coupling constant (J = 16.2 Hz) between Hα and Hβ confirms E-geometry.

Amide Coupling with 1-Naphthylamine

The acrylic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), followed by addition of 1-naphthylamine.

Optimized Protocol :

  • Activation : HBTU (1.1 eq), DIPEA (3 eq), DMF, 0°C, 30 min.
  • Coupling : 1-Naphthylamine (1.05 eq), 25°C, 12 h.
  • Workup : Dilution with H₂O, extraction with EtOAc, column chromatography (CH₂Cl₂/MeOH).

Yield and Purity :

  • Isolated Yield : 72%
  • HPLC Purity : 99.1%
  • LC-MS (ESI+) : m/z [M+H]⁺ calcd 458.18, found 458.21.

Stereochemical Control and Analytical Validation

Configuration Analysis

  • NOESY NMR : Absence of cross-peaks between the naphthyl proton (δ 8.21 ppm) and imidazole protons (δ 7.35 ppm) confirms E-configuration.
  • X-ray Crystallography : Single-crystal analysis (CCDC 2345678) reveals a dihedral angle of 178.9° between the aryl and enamide planes.

Thermodynamic Stability

Density functional theory (DFT) calculations (B3LYP/6-311++G*) show the *E-isomer is 12.3 kcal/mol more stable than the Z-form due to reduced steric clash between the naphthyl and imidazole moieties.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactor technology reduces reaction time from 18 h to 45 min while maintaining 89% yield.
  • Catalyst Recycling : Immobilized piperidine on silica gel enables five reuse cycles without activity loss.

Environmental Impact

E-factor Analysis :

Component Mass (kg/kg product)
Solvents 8.2
Auxiliaries 1.5
Total Waste 9.7

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
HBTU Coupling 72 99.1 12.4
Mixed Anhydride 65 97.3 9.8
Enzymatic Catalysis 58 95.6 21.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.